molecular formula C24H21N3O2S B251992 2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide

2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide

Cat. No. B251992
M. Wt: 415.5 g/mol
InChI Key: ORNXGJJAHHSLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a quinoline derivative that has shown promising results in various studies, making it an interesting topic for research.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide is not fully understood. However, several studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and bacterial growth. The compound has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. The compound has also been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide in lab experiments include its reproducible synthesis method, its broad range of biological activities, and its potential therapeutic applications. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its biological activities.
2. Studies to optimize the synthesis method and improve the solubility of the compound.
3. Studies to evaluate the compound's potential therapeutic applications in vivo.
4. Studies to investigate the compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, 2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide is a promising compound with a broad range of biological activities and potential therapeutic applications. The compound has been extensively studied in vitro and in vivo, and its potential applications in scientific research are still being explored. Further research is needed to fully understand the mechanism of action of the compound and to evaluate its potential therapeutic applications in vivo.

Synthesis Methods

The synthesis of 2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide involves the reaction of 2-phenylquinoline-4-carboxylic acid with thiophene-2-carbonyl chloride, followed by reaction with 3-aminopropylamine. The final product is obtained by recrystallization from a suitable solvent. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.

Scientific Research Applications

2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial activities. It has also been reported to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has been studied extensively in vitro and in vivo, and its potential applications in scientific research are still being explored.

properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

2-phenyl-N-[3-(thiophene-2-carbonylamino)propyl]quinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O2S/c28-23(25-13-7-14-26-24(29)22-12-6-15-30-22)19-16-21(17-8-2-1-3-9-17)27-20-11-5-4-10-18(19)20/h1-6,8-12,15-16H,7,13-14H2,(H,25,28)(H,26,29)

InChI Key

ORNXGJJAHHSLBL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCNC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCNC(=O)C4=CC=CS4

Origin of Product

United States

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